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Compound of Interest

Compound Name: 6-Chloropyridine-2,3-diamine

Cat. No.: B1313204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for

6-Chloropyridine-2,3-diamine (CAS 40851-95-4). Due to the limited availability of

comprehensive, publicly accessible experimental spectroscopic data (NMR, IR) specifically for

6-Chloropyridine-2,3-diamine, this document presents the confirmed mass spectrometry data

for the target molecule. To fulfill the need for a broader spectroscopic profile, this guide also

includes detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR)

spectroscopy data for the structurally analogous compound, 2,3-diaminopyridine. This

information is provided as a valuable comparative reference. Detailed experimental protocols

for these analytical techniques are also included to aid in the acquisition and interpretation of

spectroscopic data for this class of compounds.

Introduction
6-Chloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Its structural features, including the chloro- and vicinal

diamino- functionalities on the pyridine ring, make it a versatile building block for the synthesis

of novel heterocyclic compounds with potential biological activity. Accurate spectroscopic

characterization is paramount for confirming the identity and purity of such molecules in

research and development. This guide aims to consolidate the available spectroscopic

information and provide standardized methodologies for its analysis.
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Spectroscopic Data
The following sections present the available and proxy spectroscopic data for 6-
Chloropyridine-2,3-diamine.

Mass Spectrometry (MS) of 6-Chloropyridine-2,3-
diamine
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. The following data has been reported for 6-Chloropyridine-2,3-
diamine.

Table 1: Mass Spectrometry Data for 6-Chloropyridine-2,3-diamine

Technique Ionization Mode Observed m/z Interpretation

Electrospray

Ionization (ESI)
Positive 144.05 [M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Comprehensive experimental NMR data for 6-Chloropyridine-2,3-diamine is not

readily available in the public domain. The following ¹H and ¹³C NMR data are for the

structurally similar compound 2,3-diaminopyridine and are presented here as a reference for

spectral interpretation. The presence of the chlorine atom in 6-Chloropyridine-2,3-diamine
would influence the chemical shifts of the pyridine ring protons and carbons.

Table 2: ¹H NMR Spectroscopic Data for 2,3-Diaminopyridine
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.45 dd 4.8, 1.4 1H H-6

6.85 dd 7.8, 1.4 1H H-4

6.54 dd 7.8, 4.8 1H H-5

5.65 br s - 2H 2-NH₂

4.75 br s - 2H 3-NH₂

Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift (δ) ppm Assignment

149.8 C-2

142.1 C-6

133.5 C-3

122.8 C-4

112.9 C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Disclaimer: As with the NMR data, the following IR data is for the analogous compound 2,3-

diaminopyridine and serves as a comparative reference. The C-Cl stretching vibration would be

an additional expected feature in the spectrum of 6-Chloropyridine-2,3-diamine, typically

appearing in the 850-550 cm⁻¹ region.

Table 4: IR Spectroscopic Data for 2,3-Diaminopyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad
N-H stretch (asymmetric and

symmetric)

3100-3000 Medium Aromatic C-H stretch

1620 Strong N-H bend (scissoring)

1580, 1470 Strong C=C and C=N ring stretching

1320 Strong C-N stretch (aromatic amine)

850-750 Strong C-H out-of-plane bend

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

Ensure complete dissolution, using gentle vortexing if necessary.

Transfer the solution into a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer.

A standard pulse sequence is used with a spectral width of approximately 16 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are commonly

employed.

A sufficient number of scans (e.g., 16-64) are accumulated to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75

MHz or higher.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon

chemical shifts.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a

volatile solvent (e.g., methylene chloride or acetone).[1]

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).[1]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[1]

Data Acquisition:

Record a background spectrum of the empty salt plate.

Place the salt plate with the sample film in the spectrometer's sample holder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. The

instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
Sample Preparation (for ESI-MS):

Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

Dilute the stock solution to a final concentration of around 10 µg/mL with the same or a

miscible solvent.[3]

If necessary, add a small amount of an acid (e.g., formic acid) to facilitate protonation for

positive ion mode analysis.[2]

Filter the final solution to remove any particulate matter.[2][3]

Data Acquisition:

The sample solution is introduced into the electrospray ion source via direct infusion using

a syringe pump at a low flow rate (e.g., 5-10 µL/min).

The mass spectrometer is operated in the appropriate ion mode (positive or negative).

Data is acquired over a mass-to-charge (m/z) range that encompasses the expected

molecular ion.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.web.ox.ac.uk/files/esi-servicespppdf
https://massspec.web.ox.ac.uk/files/esi-servicespppdf
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.web.ox.ac.uk/files/esi-servicespppdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Solid Sample

Dissolve in
Appropriate Solvent

Transfer to
NMR Tube

For NMR

Deposit on
Salt Plate

For IR

Dilute for
Infusion

For MS

Acquire ¹H and ¹³C
NMR Spectra

Acquire
IR Spectrum

Acquire
Mass Spectrum

Chemical Shift &
Coupling Constant

Analysis

Functional Group
Identification

Molecular Ion &
Fragmentation

Analysis

Structure Elucidation
&

Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1313204?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

